Cas no 486-47-5 (Ethaverine)

Ethaverine 化学的及び物理的性質
名前と識別子
-
- Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-
- 1-{[3,4-Bis(ethyloxy)phenyl]methyl}-6,7-bis(ethyloxy)isoquinoline
- Ethaverine
- 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline
- 6,7-Diaethoxy-1-(3,4-diaethoxybenzyl)isochinolin
- 6,7-Diethoxy-1-(3,4-diethoxybenzyl)isoquinoline
- Barbonin
- Barbonine
- Dyscural
- Isoquinoline, 1-(3,4-diethoxybenzyl)-6,7-diethoxy-
- Isoquinoline, 6,7-diethoxy-1-(3,4-diethoxybenzyl)-
- Perparine
- Perperine
- 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-isoquinoline
- Prestwick1_000830
- NINDS_000199
- CAS-985-13-7
- Q27166421
- KBio1_000199
- VIC
- AB00053589_04
- D07926
- SCHEMBL25606
- Spectrum2_001385
- AB00053589
- ETHAVERINE [MI]
- BSPBio_000759
- Spectrum3_001425
- Ethquinol (TN)
- Spectrum_001218
- AKOS024366261
- NCGC00016557-01
- EINECS 207-633-3
- Isoquinolinium, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-
- KBioGR_000672
- KBio2_006834
- UNII-2H2HC19DYZ
- 486-47-5
- Prestwick3_000830
- EX-A5513
- Ethylpapaverine
- Spectrum5_001524
- NCGC00016557-03
- 6,7-Diaethoxy-1-(3,4-diaethoxybenzyl)isochinolin [German]
- IDI1_000199
- DTXSID3023009
- Ethquinol
- NS00004322
- Etaverina
- BRN 0342349
- KBio2_004266
- BRD-K36756879-003-05-3
- SPBio_001370
- Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-
- Ethaverinum [INN-Latin]
- 2H2HC19DYZ
- Ethaverinum
- Ethaverine (INN)
- DivK1c_000199
- 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline
- KBio3_002350
- KBioSS_001698
- BPBio1_000835
- ETHAVERINE [VANDF]
- Etaverina [INN-Spanish]
- ZOWYFYXTIWQBEP-UHFFFAOYSA-N
- KBio2_001698
- Spectrum4_000406
- 5-21-06-00183 (Beilstein Handbook Reference)
- ETHAVERINE [WHO-DD]
- SBI-0051627.P002
- Isoquinoline, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-
- Prestwick0_000830
- BRD-K36756879-003-06-1
- CHEBI:94592
- NCGC00016557-02
- Ethaverine [INN]
- BSPBio_003130
- SPBio_002680
- CHEMBL1555736
- Prestwick2_000830
-
- インチ: InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3
- InChIKey: ZOWYFYXTIWQBEP-UHFFFAOYSA-N
- SMILES: C(OC1=C(OCC)C=CC(CC2C3C(=CC(OCC)=C(OCC)C=3)C=CN=2)=C1)C
計算された属性
- 精确分子量: 395.20977
- 同位素质量: 395.209658
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 10
- 複雑さ: 462
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.4
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 49.8
- Surface Charge: 0
じっけんとくせい
- 密度みつど: 1.1668 (rough estimate)
- ゆうかいてん: 99-101°
- Boiling Point: 519.44°C (rough estimate)
- フラッシュポイント: 185.9°C
- Refractive Index: 1.6000 (estimate)
- Solubility: DMSO (Slightly), Methanol (Slightly)
- PSA: 49.81
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Ethaverine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Refrigerator
Ethaverine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E676700-10mg |
Ethaverine |
486-47-5 | 10mg |
$ 184.00 | 2023-09-07 | ||
TRC | E676700-100mg |
Ethaverine |
486-47-5 | 100mg |
$ 1453.00 | 2023-09-07 |
Ethaverine 関連文献
-
K. W. Bentley Nat. Prod. Rep. 1993 10 449
-
Chan Young Park,Enhua H. Zhou,Dhananjay Tambe,Bohao Chen,Tera Lavoie,Maria Dowell,Anton Simeonov,David J. Maloney,Aleksandar Marinkovic,Daniel J. Tschumperlin,Stephanie Burger,Matthew Frykenberg,James P. Butler,W. Daniel Stamer,Mark Johnson,Julian Solway,Jeffrey J. Fredberg,Ramaswamy Krishnan Integr. Biol. 2015 7 1318
-
3. Index pages
-
Kenneth W. Bentley Nat. Prod. Rep. 2003 20 342
-
5. Index pages
-
6. Index pages
Ethaverineに関する追加情報
Ethaverine: A Comprehensive Overview
Ethaverine, also known by its CAS number 486-47-5, is a compound that has garnered significant attention in the field of pharmacology and medical research. This compound, primarily recognized for its role as a muscle relaxant, has been extensively studied for its therapeutic potential in various medical conditions. Recent advancements in research have shed new light on its mechanisms of action, safety profiles, and potential applications in modern medicine.
The chemical structure of Ethaverine plays a pivotal role in its pharmacological properties. It belongs to the class of muscle relaxants, specifically targeting the central nervous system to alleviate muscle spasms and stiffness. Its unique molecular composition allows it to interact with specific receptors, thereby modulating neural signals responsible for muscle contractions. This makes it particularly effective in treating conditions such as multiple sclerosis, spinal cord injuries, and other neuromuscular disorders.
Recent studies have explored the efficacy of Ethaverine in managing chronic pain associated with muscle spasms. Researchers have found that it exhibits a high degree of selectivity for certain receptor subtypes, minimizing adverse effects while maximizing therapeutic benefits. This selective action has been a focal point in developing targeted therapies for patients with complex neuromuscular conditions.
In addition to its primary function as a muscle relaxant, Ethaverine has shown promise in adjunctive therapies for neurological disorders. For instance, clinical trials have demonstrated its potential in reducing spasticity in patients with amyotrophic lateral sclerosis (ALS). These findings underscore its versatility and highlight the need for further research into its broader applications.
The pharmacokinetics of Ethaverine have also been a subject of recent investigations. Studies reveal that it is rapidly absorbed when administered orally, with peak plasma concentrations achieved within a few hours. Its bioavailability is influenced by factors such as food intake and individual variations in metabolic pathways. Understanding these dynamics is crucial for optimizing dosing regimens and ensuring patient safety.
One of the most notable advancements in Ethaverine research is its potential role in neuroprotection. Emerging evidence suggests that it may possess antioxidant properties, which could mitigate oxidative stress—a key factor in the progression of neurodegenerative diseases. This dual functionality as both a muscle relaxant and a neuroprotective agent positions Ethaverine as a multifaceted therapeutic option.
Safety remains a critical consideration in the use of Ethaverine. While generally well-tolerated, it is associated with side effects such as dizziness and fatigue in some patients. Long-term studies are essential to fully understand its safety profile and identify any potential risks associated with prolonged use.
In conclusion, Ethaverine (CAS No. 486-47-5) stands out as a significant compound in the realm of pharmacology, offering innovative solutions for managing muscle spasms and neuromuscular disorders. Its unique mechanisms, coupled with ongoing research into its broader applications, position it as a promising therapeutic agent for future medical advancements.
486-47-5 (Ethaverine) Related Products
- 18813-63-3(6-Isoquinolinol,1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-)
- 57170-09-9(6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-)
- 10539-19-2(1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride)
- 2763749-21-7(1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride)
- 874146-56-2(4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide)
- 2060057-38-5(5-chloro-1H,1aH,6H,6aH-cyclopropaainden-1-amine Hydrochloride)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 74696-67-6(N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide)
- 1519371-76-6(4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid)




